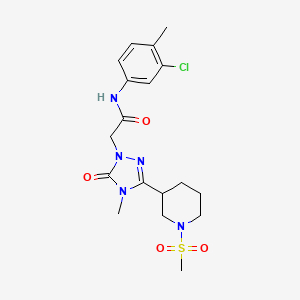![molecular formula C26H20ClN3O2 B3016759 ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901020-64-2](/img/structure/B3016759.png)
ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a tricyclic system that is likely to exhibit interesting chemical and physical properties due to the presence of multiple aromatic rings and heteroatoms. While the specific compound is not directly described in the provided papers, similar compounds with related structures have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, has been achieved through cyclocondensation reactions under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . This method also significantly reduces reaction times, with compounds being obtained after just 10-12 minutes of irradiation. The synthesis process is supported by crystallographic data, suggesting that a similar approach could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
X-ray analysis has been used to determine accurate molecular parameters for compounds with similar tricyclic systems. For instance, ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate crystallizes in the triclinic system, and its crystal structure has been solved by direct methods and refined to high precision . This indicates that the molecular structure of ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate could also be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided papers, the structural similarities with other synthesized compounds suggest that it may undergo similar reactions. For example, the presence of the carboxylate group could make it a candidate for further functionalization or participation in condensation reactions. The aromatic chlorophenyl moiety might also be reactive towards nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been characterized by IR, NMR, MS, and single-crystal X-ray diffraction, indicating that similar analytical techniques could be used to characterize the compound of interest . Intermolecular hydrogen bonding was observed, which could influence the compound's solubility and melting point. The orthorhombic crystal system and specific space group information provide clues about the crystalline nature of such compounds.
科学的研究の応用
Synthesis and Chemical Properties
- Regioselective Synthesis Techniques: Innovative synthesis methods have been developed for related compounds, employing techniques like ultrasound irradiation for efficient and regioselective synthesis of pyrazole derivatives, showcasing the potential for optimizing the synthesis of complex organic molecules (Machado et al., 2011).
- Crystal and Molecular Structure Analysis: Studies have also focused on the crystal and molecular structure of similar compounds, emphasizing the importance of structural analysis in understanding the properties and potential applications of these molecules (Achutha et al., 2017).
Material Science Applications
- Photovoltaic Properties: Research on quinoline derivatives has revealed their photovoltaic properties, indicating their potential use in organic–inorganic photodiode fabrication. The presence of chlorophenyl groups, similar to the compound , has been shown to improve diode parameters, suggesting a role in developing more efficient photovoltaic devices (Zeyada et al., 2016).
Pharmacological Importance
- Antimicrobial and Anticancer Agents: Novel pyrazole derivatives, structurally related to the queried compound, have been synthesized and evaluated for their antimicrobial and anticancer activity. These studies underscore the potential of such compounds in developing new therapeutic agents (Hafez et al., 2016).
Corrosion Inhibition
- Industrial Applications: Pyranpyrazole derivatives have been explored as corrosion inhibitors for mild steel, useful in industrial pickling processes. Their high efficiency and compatibility with metal surfaces highlight the industrial relevance of these compounds, demonstrating their utility beyond purely pharmacological or material science applications (Dohare et al., 2017).
特性
IUPAC Name |
ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2/c1-3-32-26(31)18-8-13-23-21(14-18)25-22(15-28-23)24(17-6-4-16(2)5-7-17)29-30(25)20-11-9-19(27)10-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFFIRGLQOSZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)


![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)
![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)
![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)
![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)
![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)
![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

